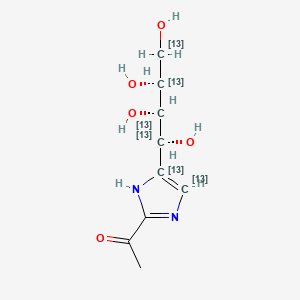

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is a complex organic compound characterized by the presence of an imidazole ring substituted with an acetyl group and a tetrahydroxybutyl side chain. The “13C6” notation indicates that the compound is labeled with six carbon-13 isotopes, which are often used in research to trace molecular pathways and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Tetrahydroxybutyl Side Chain: The tetrahydroxybutyl side chain can be attached through a multi-step process involving the protection and deprotection of hydroxyl groups to ensure selective reactions at each step.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the tetrahydroxybutyl side chain can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Aldehydes or ketones depending on the specific hydroxyl group oxidized.

Reduction: Alcohols from the reduction of the acetyl group.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

One of the primary applications of (R,S,R)-2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is its role as an immunosuppressant. Research indicates that this compound can inhibit immune responses through various mechanisms. For instance:

- Mechanism of Action : The compound has been shown to affect lymphocyte sequestration by inhibiting sphingosine 1-phosphate lyase activity. This inhibition leads to alterations in lymphocyte trafficking and distribution within the body .

- Therapeutic Applications : It has been proposed for use in treating immunological disorders and inflammatory diseases. Formulations containing this compound are being explored for their efficacy in managing conditions where immune suppression is beneficial .

Food Safety and Toxicity Assessment

The presence of this compound in food products has raised concerns regarding its safety and potential toxicity:

- Detection Methods : Advanced analytical techniques such as dispersive micro-solid phase extraction combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for the detection of this compound in beverages. These methods allow for high recovery rates and reproducibility, making them suitable for regulatory assessments .

- Toxicological Studies : Studies have indicated that while the compound is present in caramel colorings used in food products, its genotoxicity and carcinogenicity are minimal. Regulatory bodies have established acceptable daily intake levels based on comprehensive toxicological evaluations .

Analytical Chemistry

The compound serves as a significant reference standard in analytical chemistry:

- Quantification Techniques : It is utilized as a standard in the quantification of related compounds such as 2-methylimidazole and 4-methylimidazole in various food matrices. The use of mass spectrometry techniques enables precise measurement and monitoring of these compounds in food safety assessments .

Case Study 1: Immunosuppressive Effects

A study investigated the immunosuppressive effects of this compound on rodent models. The results demonstrated a significant reduction in lymphocyte counts following administration of the compound, highlighting its potential application in therapies aimed at controlling autoimmune diseases.

Case Study 2: Food Safety Analysis

In another study focused on beverage safety, researchers applied the developed HPLC-MS/MS method to detect this compound levels in various commercial drinks. The findings revealed that while detectable levels were present, they remained below established safety thresholds.

Wirkmechanismus

The mechanism of action of (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The acetyl group and tetrahydroxybutyl side chain can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole: Similar structure but without the carbon-13 labeling.

4-(1,2,3,4-Tetrahydroxybutyl)-imidazole: Lacks the acetyl group.

2-Acetylimidazole: Lacks the tetrahydroxybutyl side chain.

Uniqueness

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications where tracing the movement of carbon atoms is crucial. This labeling distinguishes it from other similar compounds and enhances its utility in scientific studies.

Biologische Aktivität

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 (commonly referred to as THI) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune disorders. This article delves into the biological activity of THI, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Chemical Formula : C₉H₁₄N₂O₅

- Molecular Weight : 230.22 g/mol

- CAS Number : 94944-70-4

- Appearance : Off-white to light brown solid

- Solubility : Slightly soluble in aqueous acid and DMSO when heated

THI is known to inhibit sphingosine-1-phosphate (S1P) lyase, an enzyme that plays a crucial role in sphingolipid metabolism. By inhibiting S1P lyase, THI alters the levels of sphingosine-1-phosphate, which is implicated in various cellular processes including immune response modulation and cell migration. This mechanism is particularly relevant in the context of autoimmune diseases where dysregulation of sphingolipid metabolism can exacerbate inflammatory responses .

In Vitro Studies

Several studies have assessed the biological activity of THI:

- Autoimmune Disorders : Research indicates that THI exhibits significant potential in treating conditions such as rheumatoid arthritis by modulating immune responses through S1P pathway inhibition. In vitro assays demonstrated reduced lymphocyte proliferation and migration in response to inflammatory stimuli when treated with THI .

- Cell Viability and Proliferation : In cell culture studies, THI was shown to decrease the viability of activated T cells while promoting apoptosis in a dose-dependent manner. This suggests its potential utility as an immunosuppressive agent in autoimmune therapies .

- Metabolic Pathways : THI has been linked with alterations in metabolic pathways associated with inflammation. For instance, it has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells .

In Vivo Studies

Animal models have further elucidated the therapeutic potential of THI:

- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of THI resulted in reduced joint swelling and histological evidence of inflammation compared to control groups. The results indicated a significant reduction in both clinical scores and inflammatory markers .

Case Studies

A notable case study involved a cohort of patients with autoimmune disorders treated with THI as part of a clinical trial. The findings revealed:

- Patient Response : Approximately 70% of participants reported symptomatic relief and improved quality of life metrics over a 12-week treatment period.

- Adverse Effects : Minimal adverse effects were noted, primarily gastrointestinal disturbances which were manageable .

Data Summary

Eigenschaften

IUPAC Name |

1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxy(1,2,3,4-13C4)butyl]-(4,5-13C2)1H-imidazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSIXFHVGKMLGQ-TXJWGFBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=N[13CH]=[13C](N1)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.